molecular formula C10H12O3S B2661613 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde CAS No. 2172017-84-2

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde

Cat. No.: B2661613
CAS No.: 2172017-84-2
M. Wt: 212.26
InChI Key: FCYYEYCAKNPYHV-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxolane moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives in cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-6-8(5-11)9(7(2)14-6)10-12-3-4-13-10/h5,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYEYCAKNPYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C2OCCO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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